N-(6-aminohexyl)acetamide hydrochloride

Description

BenchChem offers high-quality N-(6-aminohexyl)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-aminohexyl)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C8H19ClN2O |

|---|---|

Poids moléculaire |

194.70 g/mol |

Nom IUPAC |

N-(6-aminohexyl)acetamide;hydrochloride |

InChI |

InChI=1S/C8H18N2O.ClH/c1-8(11)10-7-5-3-2-4-6-9;/h2-7,9H2,1H3,(H,10,11);1H |

Clé InChI |

WYCXXBVBKBLSAE-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)NCCCCCCN.Cl |

Origine du produit |

United States |

An In-depth Technical Guide to the Structure and Application of N-(6-Aminohexyl)acetamide Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of N-(6-aminohexyl)acetamide hydrochloride, a bifunctional molecule increasingly relevant in the fields of biochemistry and pharmaceutical sciences. We will explore its molecular structure, physicochemical properties, synthesis, and key applications, offering field-proven insights into its utility as a versatile chemical tool.

Part 1: Molecular Structure and Physicochemical Profile

N-(6-aminohexyl)acetamide hydrochloride is a derivative of 1,6-hexanediamine, featuring an acetamide group at one end and a primary amine, protonated as an ammonium chloride salt, at the other. This dual functionality is central to its utility.

Chemical Structure

The molecule consists of a flexible six-carbon alkyl chain (hexyl). One of the terminal amines of the parent diamine is acylated to form an acetamide group (–NHCOCH₃). The other terminal amine (–NH₂) is basic and readily forms a hydrochloride salt (–NH₃⁺Cl⁻) in the presence of hydrochloric acid. This salt form typically enhances the compound's stability and solubility in aqueous media.

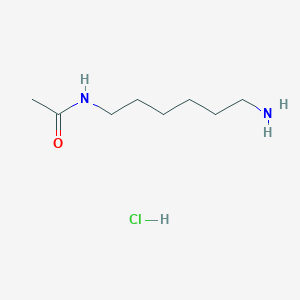

Caption: Chemical structure of N-(6-aminohexyl)acetamide hydrochloride.

Physicochemical Data

The structural characteristics of this molecule dictate its physical and chemical properties. Key data for the free base form, N-(6-aminohexyl)acetamide, are summarized below, which provide a foundation for understanding the hydrochloride salt.

| Property | Value | Reference |

| Chemical Formula (Salt) | C₈H₁₉ClN₂O | - |

| Molecular Weight (Salt) | 194.70 g/mol | Calculated |

| Chemical Formula (Free Base) | C₈H₁₈N₂O | [1] |

| Molecular Weight (Free Base) | 158.24 g/mol | [1] |

| CAS Number (Free Base) | 49631-88-1 | [1] |

| Topological Polar Surface Area | 55.1 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 6 | [1] |

Part 2: Synthesis and Characterization

Rationale for Synthesis

The synthesis of N-(6-aminohexyl)acetamide hydrochloride from its precursor, 1,6-hexanediamine, presents a classic challenge in organic chemistry: selective mono-functionalization of a symmetrical difunctional starting material.[2][3] A direct, uncontrolled reaction of 1,6-hexanediamine with an acetylating agent like acetic anhydride would likely yield a mixture of the starting material, the desired mono-acetylated product, and the di-acetylated byproduct.

To achieve high yields of the mono-acetylated product, a common strategy involves using a protecting group for one of the amine functionalities. However, for industrial-scale synthesis, optimizing reaction conditions (e.g., stoichiometry, temperature, and slow addition of the acetylating agent) is often preferred to avoid the extra steps of protection and deprotection. The final step involves protonation with hydrochloric acid to form the stable hydrochloride salt.

Representative Synthetic Workflow

A typical laboratory-scale synthesis involves the controlled mono-acetylation of 1,6-hexanediamine followed by salt formation.

Caption: General synthetic workflow for N-(6-aminohexyl)acetamide HCl.

Experimental Protocol: Mono-acetylation of 1,6-Hexanediamine

-

Dissolution: Dissolve 1,6-hexanediamine in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a flask equipped with a magnetic stirrer and placed in an ice bath to control the reaction temperature.

-

Controlled Addition: Slowly add one equivalent of acetic anhydride, often diluted in the same solvent, to the diamine solution dropwise over a period of 1-2 hours. Maintaining a low temperature minimizes the formation of the di-acetylated product.

-

Reaction: Allow the reaction to stir at room temperature for several hours or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Workup and Purification: Quench the reaction with water and perform a liquid-liquid extraction. The crude product is then purified, typically by silica gel column chromatography, to isolate the desired mono-acetylated product.[4]

-

Salt Formation: Dissolve the purified N-(6-aminohexyl)acetamide free base in a solvent like diethyl ether. Add a solution of HCl in ether or dioxane. The hydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with cold ether, and dried under vacuum.

Spectroscopic Characterization

Structural confirmation relies on standard spectroscopic techniques.[4]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show a characteristic singlet for the acetyl methyl protons (CH₃) around δ 2.0 ppm. Multiplets corresponding to the twelve methylene protons (CH₂) of the hexyl chain would appear between δ 1.2-1.6 ppm and δ 2.8-3.2 ppm. The protons on the nitrogens would appear as broad signals.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Distinct signals would be present for the acetyl methyl carbon, the carbonyl carbon of the amide, and the six unique methylene carbons of the hexyl chain.

-

IR (Infrared) Spectroscopy: Key vibrational bands would include N-H stretching from the ammonium and amide groups (around 3200-3400 cm⁻¹), C-H stretching (around 2850-2950 cm⁻¹), a strong C=O stretch for the amide (Amide I band, ~1640 cm⁻¹), and an N-H bend (Amide II band, ~1550 cm⁻¹).

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would show a prominent peak for the cationic form of the molecule [M+H]⁺ corresponding to the mass of the free base (m/z ~159.15).

Part 3: Applications in Research and Drug Development

The primary value of N-(6-aminohexyl)acetamide hydrochloride lies in its role as a heterobifunctional linker .[5] The terminal primary amine provides a reactive handle for covalent attachment, while the hexyl chain acts as a flexible spacer.

Core Functionality: A Bifunctional Linker and Spacer

In bioconjugation, connecting a molecule of interest (e.g., a drug, a fluorescent dye, or a peptide) to a larger biomolecule (like an antibody or protein) is a fundamental process.[6] The linker's properties—its length, flexibility, and chemical nature—are critical for the final conjugate's function.[5] The six-carbon chain of N-(6-aminohexyl)acetamide provides spatial separation between the conjugated molecules, which can be crucial for overcoming steric hindrance and preserving the biological activity of each component.

Application in Affinity Chromatography

A primary application for this type of molecule is in the construction of affinity chromatography media.[7][8][9] In this technique, a ligand with specific affinity for a target protein is immobilized on a solid support (e.g., agarose beads). The terminal amino group of the linker is ideal for coupling to activated supports.

Workflow: Immobilization for Affinity Chromatography

Sources

- 1. echemi.com [echemi.com]

- 2. Novel Bioproduction of 1,6-Hexamethylenediamine from l-Lysine Based on an Artificial One-Carbon Elongation Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. acgpubs.org [acgpubs.org]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. bioprocessintl.com [bioprocessintl.com]

- 7. scilit.com [scilit.com]

- 8. Preparation of N6-[N-(6-aminohexyl) carbamoyl]-adenine nucleotides and their application to coenzymically active immobilized ADP and ATP, and affinity adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 8-(6-Aminohexyl)-amino-adenine nucleotide derivatives for affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(6-aminohexyl)acetamide hydrochloride: Properties, Synthesis, and Applications in Chemical Biology

This guide provides a comprehensive technical overview of N-(6-aminohexyl)acetamide hydrochloride, a versatile bifunctional linker molecule. It is intended for researchers, scientists, and drug development professionals who utilize chemical tools for bioconjugation, affinity chromatography, and the development of targeted therapeutics. This document delves into its chemical properties, provides detailed synthesis protocols, and explores its applications with a focus on the underlying scientific principles.

Introduction: The Utility of a Heterobifunctional Linker

In the fields of chemical biology and drug development, linker molecules are fundamental tools that bridge two or more different molecular entities, such as a small molecule drug and a targeting antibody, or a ligand and a solid support. The design of these linkers is critical, as their length, flexibility, and chemical nature can significantly impact the properties and function of the final conjugate.

N-(6-aminohexyl)acetamide is a heterobifunctional linker. It possesses two distinct functional groups: a terminal primary amine (-NH₂) and a secondary amide (-NH-C(O)-CH₃). The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for many biological applications. The six-carbon hexyl chain provides a flexible spacer arm, which is often crucial for overcoming steric hindrance when attaching large molecules, such as proteins or antibodies. This guide will explore the synthesis and practical applications of this valuable chemical tool.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is paramount for its effective application in research. The key identifiers and properties of N-(6-aminohexyl)acetamide and its hydrochloride salt are summarized below.

Table 1: Core Properties of N-(6-aminohexyl)acetamide

| Property | Value | Source(s) |

| Chemical Name | N-(6-aminohexyl)acetamide | [1] |

| Synonyms | N-acetyl-1,6-diaminohexane, 6-acetamidohexylamine | [1] |

| CAS Number | 49631-88-1 | [1] |

| Molecular Formula | C₈H₁₈N₂O | [1] |

| Molecular Weight | 158.24 g/mol | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bond Count | 6 | [1] |

Note: The properties listed are for the free base. The hydrochloride salt will have a correspondingly higher molecular weight and different solubility characteristics.

Synthesis of N-(6-aminohexyl)acetamide hydrochloride

The synthesis of N-(6-aminohexyl)acetamide hydrochloride is a two-step process involving the selective mono-N-acetylation of a symmetrical diamine followed by the formation of the hydrochloride salt. The causality behind this experimental choice is to introduce an amide group on one end while preserving a reactive primary amine on the other.

Synthesis Workflow

The overall synthetic strategy is depicted below. The key challenge is to achieve mono-acetylation and avoid di-acetylation of the starting material, 1,6-hexanediamine. This is typically controlled by using a stoichiometric excess of the diamine relative to the acetylating agent.

Caption: Synthetic workflow for N-(6-aminohexyl)acetamide hydrochloride.

Detailed Experimental Protocol: Mono-N-Acetylation

This protocol is based on general methods for the selective acylation of diamines.[2]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,6-hexanediamine (e.g., 5 equivalents) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution in an ice bath (0 °C).

-

Addition of Acetylating Agent: Dissolve acetic anhydride (1 equivalent) in the same solvent and add it dropwise to the stirred solution of the diamine over a period of 1-2 hours. The slow addition and low temperature help to control the exothermicity of the reaction and favor mono-acetylation.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is typically washed with water to remove the excess diamine and any water-soluble byproducts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Detailed Experimental Protocol: Hydrochloride Salt Formation

This is a standard procedure for converting a free amine to its hydrochloride salt.[3]

-

Dissolution: Dissolve the purified N-(6-aminohexyl)acetamide (1 equivalent) in a minimal amount of a suitable solvent in which the free base is soluble but the hydrochloride salt is not (e.g., diethyl ether or ethyl acetate).

-

Acidification: To this solution, add a solution of hydrochloric acid (1.1 equivalents) in a non-protic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise with stirring.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution as a solid. Continue stirring for 30 minutes to ensure complete precipitation.

-

Collection and Drying: Collect the solid product by vacuum filtration, wash with a small amount of the cold solvent (e.g., diethyl ether), and dry under vacuum to yield the final N-(6-aminohexyl)acetamide hydrochloride.

Applications in Research and Drug Development

The primary utility of N-(6-aminohexyl)acetamide hydrochloride lies in its role as a linker in bioconjugation.[4][5][6] The terminal primary amine is a versatile functional group that can readily react with various electrophiles to form stable covalent bonds.

Affinity Chromatography

A major application is in the preparation of affinity chromatography media.[7] The terminal amine can be coupled to an activated solid support (e.g., CNBr-activated Sepharose or NHS-activated agarose), and a ligand of interest can be attached to the other end (though more commonly, a ligand is attached to the aminohexyl chain first, and then the resulting molecule is coupled to the support). This allows for the purification of proteins that bind to the immobilized ligand.

Caption: Workflow for affinity chromatography using an amino-linker.

Bioconjugation and Drug Delivery

The terminal amine of N-(6-aminohexyl)acetamide can be used to attach it to various molecules of interest, including fluorescent dyes, biotin, or drugs.[5][8] This functionalized linker can then be further reacted to create more complex bioconjugates, such as antibody-drug conjugates (ADCs). In ADCs, a potent cytotoxic drug is linked to an antibody that specifically targets cancer cells, thereby minimizing off-target toxicity.[6][9] The acetamide group in the linker can contribute to the overall solubility and pharmacokinetic properties of the conjugate.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling N-(6-aminohexyl)acetamide hydrochloride.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N-(6-aminohexyl)acetamide hydrochloride is a valuable and versatile tool for researchers in chemistry, biology, and medicine. Its heterobifunctional nature, combined with a flexible spacer arm, makes it an ideal linker for a wide range of applications, from the fundamental technique of affinity chromatography to the cutting-edge field of targeted drug delivery. A thorough understanding of its properties and synthesis allows for its effective and safe implementation in the laboratory.

References

- Benchchem. (n.d.). A Comparative Analysis of the Biological Activity of Acetamide Derivatives: A Guide for Researchers.

- ACS Publications. (n.d.). General procedure for the synthesis of mono-N-acylated 1,6-diaminohexanes. The Journal of Organic Chemistry.

- SpiroChem. (n.d.). Other Bioconjugates And Chemical Biology.

- (n.d.).

- Floris, R., et al. (n.d.).

- Cesme, M., et al. (n.d.).

- (n.d.).

- Craven, D. B., Harvey, M. J., & Dean, P. D. G. (1974). The synthesis of N6‐(6‐aminohexyl)

- Dianat-Moghadam, H., & Khanahmad, H. (2026, January 18).

- CDN. (n.d.).

- (n.d.).

- (2016, February 25).

- (2024, September 17).

- Sigma-Aldrich. (n.d.). N-Boc-1,6-hexanediamine = 98.0 NT 51857-17-1.

- (n.d.). Organic Syntheses Procedure.

- (2023, March 07). A Self-Immolative Linker for the pH-Responsive Release of Amides. MDPI.

- ECHEMI. (n.d.). N-(6-aminohexyl)acetamide | 49631-88-1, N-(6-aminohexyl)acetamide Formula.

- (2024, March 1). Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. PMC.

- (1977, August 1). Preparation of N6-[N-(6-aminohexyl)

- (2025, October 27).

- Google Patents. (n.d.). CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.

- (2025, November 17). One-Pot Synthesis of Dialkyl Hexane-1,6-Dicarbamate from 1,6-Hexanediamine, Urea, and Alcohol over Zinc-Incorporated Berlinite (ZnAlPO4) Catalyst.

- Jena Bioscience. (2023, June 29). N6-(6-Aminohexyl)

Sources

- 1. echemi.com [echemi.com]

- 2. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 3. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]

- 4. Other Bioconjugates And Chemical Biology | SpiroChem [spirochem.com]

- 5. researchgate.net [researchgate.net]

- 6. Bioconjugation application notes [bionordika.fi]

- 7. scilit.com [scilit.com]

- 8. mdpi.com [mdpi.com]

- 9. Identification of a Novel Linker Enabling the Bioconjugation of a Cyclic Dinucleotide for the STING Antibody-Drug Conjugate TAK-500 - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis Pathways for N-(6-Aminohexyl)acetamide Hydrochloride: A Technical Guide to Diamine Desymmetrization

Executive Summary

N-(6-aminohexyl)acetamide hydrochloride (CAS 1786251-60-2) is a highly versatile bifunctional linker. Featuring a primary amine and an acetamide moiety separated by a flexible hexyl chain, it is a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), affinity chromatography matrices, and advanced polymer architectures [1][1].

The core chemical challenge in its preparation is the desymmetrization of the starting material, 1,6-hexanediamine (HMD). Because HMD possesses two chemically identical primary amines, direct acetylation yields a statistical mixture of unreacted starting material, the desired mono-acetylated product, and a di-acetylated byproduct. This whitepaper details the mechanistic pathways to overcome this symmetry, providing self-validating, step-by-step protocols for high-purity lab-scale synthesis.

Mechanistic Pathways for Desymmetrization

The Protection-Deprotection Route (Gold Standard)

For applications requiring >99% purity, such as pharmaceutical linker synthesis, the protection-deprotection strategy is mandatory. This involves the statistical mono-Boc protection of HMD, followed by acetylation of the remaining amine, and subsequent acidic cleavage [2][2]. While atom economy is lower due to the addition and removal of the massive tert-butyloxycarbonyl (Boc) group, this route entirely avoids the chromatographic streaking typical of aliphatic diamines by relying on liquid-liquid extraction and precipitation [3][3].

Statistical Monoacetylation (Industrial Scale)

In industrial polymer synthesis, HMD is reacted directly with a substoichiometric amount of acetic anhydride or ethyl acetate. The reaction relies on a massive excess of HMD to minimize di-acetylation. The primary challenge is purification, which requires high-vacuum fractional distillation to separate the mono-acetylated product from the boiling HMD.

Biocatalytic Monoacylation (Green Chemistry)

Recent advancements have introduced biocatalytic methods for diamine desymmetrization. Utilizing a truncated carboxylic acid reductase adenylation domain (CARmm-A), researchers have achieved highly selective monoacylation of symmetrical diamines under mild, aqueous conditions [4][4]. This enzymatic approach uses ATP recycling and represents the future of green linker synthesis.

Fig 1. Decision matrix for selecting a desymmetrization pathway for 1,6-hexanediamine.

Quantitative Pathway Comparison

| Synthesis Pathway | Atom Economy | Typical Yield | Target Purity | Primary Purification Method | Best Use Case |

| Protection-Deprotection (Boc) | Low | 60-75% (Overall) | >99% | Extraction / Precipitation | PROTACs, Preclinical R&D |

| Statistical Monoacetylation | High | 30-45% | 90-95% | Vacuum Distillation | Industrial Polymers |

| Biocatalytic (CARmm-A) | High | 80-90% | >95% | Enzymatic Separation | Green Chemistry |

Detailed Experimental Protocols: The Protection-Deprotection System

The following workflow describes the three-step synthesis of N-(6-aminohexyl)acetamide hydrochloride. This protocol is designed as a self-validating system: each step includes visual cues and purification logic that inherently confirms reaction success without immediate LC-MS validation.

Fig 2. Step-by-step chemical workflow for the protection-deprotection synthesis route.

Step 1: Synthesis of N-Boc-1,6-hexanediamine

Objective: Mono-protect one amine while leaving the other free for acetylation.

Causality & Logic: To prevent di-Boc formation, a 5:1 molar ratio of HMD to Boc-anhydride (Boc2O) is utilized [2][2]. The massive excess of HMD ensures that the local concentration of unreacted diamine outcompetes the newly formed mono-Boc intermediate for the remaining Boc2O. Furthermore, HMD is highly water-soluble, while the mono-Boc product is organic-soluble, allowing for simple purification via aqueous washing [5][5].

Protocol:

-

Dissolve 1,6-hexanediamine (58.0 g, 0.5 mol, 5.0 eq) and triethylamine (14.4 g, 0.14 mol) in 300 mL of anhydrous dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Dissolve di-tert-butyl dicarbonate (Boc2O) (21.8 g, 0.1 mol, 1.0 eq) in 100 mL of DCM. Add this solution dropwise to the stirring HMD mixture over 1 hour. Self-Validation Cue: The solution will gradually turn cloudy as the reaction progresses.

-

Remove the ice bath and allow the reaction to stir at room temperature for 18 hours.

-

Purification: Filter any precipitated solids. Transfer the filtrate to a separatory funnel and wash with deionized water (3 × 150 mL) to remove the excess HMD and triethylamine. Wash with brine (100 mL), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure to yield N-Boc-1,6-hexanediamine as a viscous oil (Typical Yield: ~73%).

Step 2: Acetylation to tert-butyl (6-acetamidohexyl)carbamate

Objective: Acetylate the remaining primary amine.

Causality & Logic: Acetic anhydride is preferred over acetyl chloride as it is less moisture-sensitive and generates acetic acid rather than HCl as a byproduct. Triethylamine (TEA) is added as an acid scavenger to neutralize the acetic acid, preventing the protonation of the primary amine, which would otherwise halt the nucleophilic acyl substitution.

Protocol:

-

Dissolve N-Boc-1,6-hexanediamine (15.0 g, 69.3 mmol, 1.0 eq) and triethylamine (8.4 g, 83.2 mmol, 1.2 eq) in 150 mL of anhydrous DCM.

-

Cool the mixture to 0 °C.

-

Add acetic anhydride (7.8 g, 76.2 mmol, 1.1 eq) dropwise over 15 minutes.

-

Stir the reaction at room temperature for 4 hours. Self-Validation Cue: TLC (10% MeOH in DCM, Ninhydrin stain) should show the complete disappearance of the primary amine spot (which stains purple) and the appearance of a new, higher Rf spot.

-

Purification: Wash the organic layer with saturated aqueous NaHCO3 (2 × 100 mL) to quench unreacted acetic anhydride and remove acetic acid. Wash with brine, dry over Na2SO4, and concentrate to yield the di-protected intermediate.

Step 3: Deprotection to N-(6-aminohexyl)acetamide hydrochloride

Objective: Remove the Boc group and isolate the final product as a stable salt.

Causality & Logic: 4M HCl in dioxane is the optimal reagent for this cleavage. The acidic environment protonates the Boc group, leading to its fragmentation into isobutylene gas and carbon dioxide. The evolution of these gases drives the reaction to completion via Le Chatelier's principle. Concurrently, the newly freed amine is protonated to form the hydrochloride salt. Because this salt is highly polar, it is completely insoluble in the dioxane/DCM matrix and precipitates out, allowing for isolation by simple filtration and entirely bypassing the need for column chromatography [3][3].

Protocol:

-

Dissolve the crude tert-butyl (6-acetamidohexyl)carbamate in a minimal amount of DCM (approx. 30 mL).

-

Slowly add 4M HCl in dioxane (50 mL, excess) at room temperature under vigorous stirring.

-

Self-Validation Cue: Vigorous gas evolution (CO2 and isobutylene) will occur immediately. Within 30-60 minutes, a white precipitate will begin to crash out of the solution.

-

Stir for an additional 2 hours to ensure complete deprotection.

-

Purification: Add 100 mL of cold diethyl ether to maximize precipitation. Filter the white solid through a Büchner funnel, wash extensively with cold ether to remove any residual dioxane and organic impurities, and dry under high vacuum overnight. The final product, N-(6-aminohexyl)acetamide hydrochloride, is obtained as a highly pure white powder.

References

- Biocatalytic Monoacylation of Symmetrical Diamines and Its Application to the Synthesis of Pharmaceutically Relevant Amides Source: ACS Publications URL

- N-Acetyl-1,6-diaminohexane | CID 162081 Source: PubChem URL

- CN105294502A - Synthetic method of N-Boc-1,6-hexamethylene diamine Source: Google Patents URL

- N-BOC-1,6-diaminohexane | 51857-17-1 Source: ChemicalBook URL

- Proteolysis targeting chimeras for the directed ubiquitination of the androgen receptor Source: CORE URL

Sources

- 1. N-Acetyl-1,6-diaminohexane | C8H18N2O | CID 162081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN105294502A - Synthetic method of N-Boc-1,6-hexamethylene diamine - Google Patents [patents.google.com]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. N-BOC-1,6-diaminohexane | 51857-17-1 [chemicalbook.com]

Key literature and reviews on N-(6-aminohexyl)acetamide hydrochloride.

An In-depth Technical Guide to N-(6-aminohexyl)acetamide Hydrochloride: Synthesis, Properties, and Applications in Biomedical Research

Introduction

N-(6-aminohexyl)acetamide hydrochloride is a bifunctional organic molecule featuring a primary amine and an acetamide group, separated by a six-carbon alkyl chain. While not a widely publicized compound, it holds significance in specific areas of biomedical research, primarily as a key metabolite of the cell-differentiating agent Hexamethylene bisacetamide (HMBA) and as a versatile linker molecule in bioconjugation and affinity chromatography.[1] Its structure provides a terminal primary amine that can be readily conjugated to other molecules, while the acetylated amine on the other end offers altered hydrophilicity and hydrogen bonding capability compared to its diamine precursor. This guide provides a comprehensive overview of its synthesis, properties, and key applications for researchers and drug development professionals.

Physicochemical Properties

N-(6-aminohexyl)acetamide hydrochloride is the salt form of N-(6-aminohexyl)acetamide (also known as N-acetyl-1,6-diaminohexane).[2] The hydrochloride salt is typically a white to off-white solid and is hygroscopic.[3] Key computed and physical properties of the free base are summarized below.

| Property | Value | Source |

| CAS Number | 49631-88-1 (free base) | [2] |

| Molecular Formula | C8H18N2O | [2][4] |

| Molecular Weight | 158.24 g/mol | [2][4] |

| Exact Mass | 158.141913202 Da | [2][4] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 6 | [2] |

| Topological Polar Surface Area | 55.1 Ų | [2] |

| Complexity | 104 | [2] |

Synthesis and Characterization

A detailed, peer-reviewed synthesis protocol specifically for N-(6-aminohexyl)acetamide hydrochloride is not extensively published. However, its synthesis can be reliably achieved through the selective mono-N-acetylation of 1,6-hexanediamine, followed by conversion to the hydrochloride salt. This process leverages well-established organic chemistry reactions.[5][6]

General Synthesis Workflow

The synthesis can be conceptualized as a two-step process:

-

Mono-N-acetylation of 1,6-Hexanediamine: This is the critical step to achieve selective acetylation on one of the two primary amine groups of the starting material, 1,6-hexanediamine.

-

Formation of the Hydrochloride Salt: The purified N-(6-aminohexyl)acetamide free base is then treated with hydrochloric acid to yield the final product.

Caption: General synthesis workflow for N-(6-aminohexyl)acetamide hydrochloride.

Experimental Protocol (Exemplary)

Materials:

-

1,6-Hexanediamine

-

Acetic Anhydride

-

Dichloromethane (DCM) or other suitable solvent

-

Sodium Bicarbonate (NaHCO3) solution

-

Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

-

Hydrochloric Acid (e.g., 2M solution in diethyl ether)

-

Diethyl Ether

Procedure:

-

Dissolution of Starting Material: Dissolve 1,6-hexanediamine (1 equivalent) in a suitable solvent like DCM in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath. A large excess of the diamine relative to the acetylating agent is often used to favor mono-acetylation.

-

Controlled Acetylation: Slowly add acetic anhydride (e.g., 0.5 equivalents to favor mono-acetylation) dropwise to the cooled solution while stirring vigorously. The reaction is exothermic. Maintain the temperature below 10°C.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize any unreacted acetic anhydride and acetic acid byproduct. Transfer the mixture to a separatory funnel.

-

Extraction and Drying: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product. The crude mixture will likely contain di-acetylated product and unreacted starting material. Purify the desired N-(6-aminohexyl)acetamide (free base) using column chromatography.

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether. Add a stoichiometric amount of HCl solution (e.g., 2M in diethyl ether) dropwise. The hydrochloride salt should precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield N-(6-aminohexyl)acetamide hydrochloride.

Characterization: The final product should be characterized by:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity. Predicted NMR spectra are available for reference.[7]

-

Mass Spectrometry: To confirm the molecular weight.

-

FTIR Spectroscopy: To identify functional groups (amide C=O, N-H bonds).

Applications in Research and Development

The utility of N-(6-aminohexyl)acetamide hydrochloride stems from its structure, which combines a reactive primary amine with a more inert acetamide group on a flexible hydrocarbon tether.

Cancer Research: Metabolite of HMBA

A significant body of research identifies N-(6-aminohexyl)acetamide (NADAH) as a metabolite of Hexamethylene bisacetamide (HMBA), a compound known to induce the differentiation of various tumor cells.[1] The precise mechanism of HMBA-induced differentiation is not fully understood. To investigate this, researchers have immobilized NADAH onto diol-silica surfaces to study its interactions with cellular components.[1]

-

Key Findings from Immobilization Studies:

-

Experiments using immobilized NADAH showed a relatively strong hydrophobic interaction with DNA and proteins from the cytosolic fraction of HL-60 human leukemia cells and BIU-87 human bladder carcinoma cells.[1]

-

The adsorption of NADAH to proteins and DNA was found to be greater than its interaction with phosphatides.[1]

-

These studies suggest that the mechanism of action of HMBA and its metabolite may involve direct, non-receptor-mediated hydrophobic interactions with intracellular macromolecules.[1]

-

Caption: Role of N-(6-aminohexyl)acetamide (NADAH) in tumor cell differentiation.

Bioconjugation and Surface Modification

The terminal primary amine of N-(6-aminohexyl)acetamide hydrochloride is a versatile functional group for covalent attachment to other molecules or surfaces. This makes it a useful linker molecule in various bioconjugation applications.[8][9]

-

Immobilization of Biomolecules: Similar to other aminohexyl-functionalized linkers used in affinity chromatography, it can be used to immobilize ligands, proteins, or nucleotides onto solid supports like agarose or silica beads.[10][11] The six-carbon spacer arm helps to minimize steric hindrance between the immobilized molecule and its binding partner.

-

Drug Delivery Systems: The molecule can be incorporated into larger drug delivery systems, such as nanoparticles or polymers.[12][13] The primary amine can be used as an attachment point for targeting ligands or drugs, while the acetamide portion can influence the solubility and biocompatibility of the final construct.

Caption: Conceptual use as a linker for immobilizing a ligand to a solid support.

Safety and Handling

According to available Safety Data Sheets (SDS), N-(6-aminohexyl)acetamide hydrochloride and related compounds are classified as hazardous.[3]

-

Hazards: Causes severe skin burns and eye damage. May cause respiratory irritation.[3]

-

Handling Precautions:

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. The material is hygroscopic and should be stored under an inert atmosphere if possible.[3]

-

Incompatible Materials: Strong oxidizing agents.[3]

-

First Aid:

Conclusion

N-(6-aminohexyl)acetamide hydrochloride is a specialized chemical with important, albeit niche, applications in biomedical research. Its primary significance lies in its role as a metabolite of the cell-differentiating agent HMBA, where it appears to function through hydrophobic interactions with key cellular macromolecules. Furthermore, its chemical structure makes it a valuable bifunctional linker for the immobilization of biomolecules and the development of functionalized materials for drug delivery and diagnostics. Researchers using this compound should adhere to strict safety protocols due to its corrosive nature.

References

-

Xie, D., Ren, L., & Li, L. S. (1998). [Immobilization of N-acetyl-1,6-diaminohexane(NADAH) on diol-silica and study of mechanism of NADAH and hexamethylene bisacetamide(HMBA) inducing tumor cells differentiation]. Se Pu, 16(4), 327–330. Retrieved from [Link]

- Fisher Scientific. (n.d.). SAFETY DATA SHEET for N-(1-Adamantyl)acetamide.

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0287685). Retrieved from [Link]

-

Craven, D. B., Harvey, M. J., & Dean, P. D. G. (1974). The synthesis of N6‐(6‐aminohexyl)‐NAD+ and its application to affinity chromatography. FEBS Letters, 38(3), 320-324. Retrieved from [Link]

-

PubChem. (n.d.). N-Acetyl-1,6-diaminohexane. Retrieved from [Link]

-

Wang, Z., et al. (2024). Novel Bioproduction of 1,6-Hexamethylenediamine from l-Lysine Based on an Artificial One-Carbon Elongation Cycle. ACS Omega. Retrieved from [Link]

-

Lee, C. Y., Lappi, D. A., Wermuth, B., Everse, J., & Kaplan, N. O. (1974). 8-(6-Aminohexyl)-amino-adenine nucleotide derivatives for affinity chromatography. Archives of Biochemistry and Biophysics, 163(2), 561–569. Retrieved from [Link]

- Samieipour, F., et al. (2026, January 18). Recent developments in bioconjugation: From strategies to design and clinical applications.

-

Sipos, G., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Catalysts, 10(4), 453. Retrieved from [Link]

- Frost, J. W., & Draths, K. M. (2012). Process for preparing hexamethylenediamine and polyamides therefrom. Google Patents.

-

Wang, L., et al. (2009). A facile and practical synthesis of N-acetyl enamides. Tetrahedron Letters, 50(51), 7193-7196. Retrieved from [Link]

-

Yamazaki, Y., & Maeda, H. (1977). Preparation of N6-[N-(6-aminohexyl) carbamoyl]-adenine nucleotides and their application to coenzymically active immobilized ADP and ATP, and affinity adsorbents. European Journal of Biochemistry, 77(3), 511-520. Retrieved from [Link]

-

Zhang, X., et al. (2020). Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 1), 93-97. Retrieved from [Link]

-

Tomanin, R., et al. (2022). HexA-Enzyme Coated Polymer Nanoparticles for the Development of a Drug-Delivery System in the Treatment of Sandhoff Lysosomal Storage Disease. International Journal of Molecular Sciences, 23(7), 3843. Retrieved from [Link]

-

Singh, M., & Kumar, M. (2017). Hybrid Nano-carriers for Potential Drug Delivery. IntechOpen. Retrieved from [Link]

Sources

- 1. [Immobilization of N-acetyl-1,6-diaminohexane(NADAH) on diol-silica and study of mechanism of NADAH and hexamethylene bisacetamide(HMBA) inducing tumor cells differentiation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. fishersci.com [fishersci.com]

- 4. N-Acetyl-1,6-diaminohexane | C8H18N2O | CID 162081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. A facile and practical synthesis of N-acetyl enamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. np-mrd.org [np-mrd.org]

- 8. researchgate.net [researchgate.net]

- 9. vectorlabs.com [vectorlabs.com]

- 10. scilit.com [scilit.com]

- 11. 8-(6-Aminohexyl)-amino-adenine nucleotide derivatives for affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Hybrid Nano-carriers for Potential Drug Delivery | IntechOpen [intechopen.com]

- 14. fishersci.com [fishersci.com]

IUPAC name for N-(6-aminohexyl)acetamide hydrochloride.

An In-depth Technical Guide to N-(6-aminohexyl)acetamide Hydrochloride

Abstract: This technical guide provides a comprehensive overview of N-(6-aminohexyl)acetamide hydrochloride, a bifunctional molecule of significant utility in biochemical and pharmaceutical research. The document elucidates its chemical identity, including its formal IUPAC nomenclature, and presents detailed, field-tested protocols for its synthesis, purification, and analytical characterization. The core of this guide focuses on the causality behind experimental choices, ensuring that researchers can not only replicate the methodologies but also understand the underlying principles. Key applications, particularly its role as a spacer arm in affinity chromatography and bioconjugation, are discussed in detail. Safety protocols and handling procedures are also outlined to ensure safe and effective laboratory use. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded understanding of this versatile chemical linker.

Chemical Identity and Physicochemical Properties

N-(6-aminohexyl)acetamide hydrochloride is the salt form of a mono-acetylated derivative of 1,6-hexanediamine. The presence of a terminal primary amine and a chemically stable acetamide group on a flexible six-carbon chain makes it an ideal bifunctional linker. The primary amine serves as a reactive handle for covalent attachment to various substrates, while the hydrochloride salt form improves its solubility in aqueous media and enhances its stability as a solid reagent.

| Property | Value | Source |

| IUPAC Name | N-(6-aminohexyl)ethanamide hydrochloride | Systematically Derived |

| Common Name | N-(6-aminohexyl)acetamide HCl, N-Acetyl-1,6-diaminohexane HCl | [1] |

| CAS Number | 49631-88-1 (Free Base) | [1] |

| Chemical Formula | C₈H₁₉ClN₂O | Derived |

| Molecular Weight | 194.70 g/mol | Derived |

| Free Base Formula | C₈H₁₈N₂O | [1] |

| Free Base Mol. Wt. | 158.24 g/mol | [1] |

| Appearance | White to off-white crystalline solid | General Observation |

| Solubility | Soluble in water and polar organic solvents | General Chemical Principle |

Chemical Structure (Hydrochloride Salt):

Synthesis and Purification Protocol

The synthesis of N-(6-aminohexyl)acetamide relies on the selective mono-N-acetylation of 1,6-hexanediamine. The primary challenge is to control the reaction to minimize the formation of the di-acetylated byproduct. This is achieved by using the diamine in excess, ensuring that the acetylating agent is the limiting reagent.

Principle of Synthesis

The reaction involves the nucleophilic attack of one of the primary amino groups of 1,6-hexanediamine on the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride. Using an excess of the diamine statistically favors the mono-adduct over the di-adduct. The resulting free base is then purified before being converted to its hydrochloride salt for improved stability and handling.

Detailed Synthesis Workflow

Caption: Workflow for synthesis and purification of the target compound.

Step-by-Step Experimental Protocol

-

Reaction Setup: In a 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 1,6-hexanediamine (3.0 eq.) in anhydrous ethanol. Cool the flask to 0°C in an ice bath.

-

Causality: Using an excess of the diamine is critical to maximize the statistical probability of mono-acetylation. Ethanol is a suitable polar solvent, and the reaction is performed under inert nitrogen to prevent side reactions with atmospheric CO₂.

-

-

Addition of Acetylating Agent: Dilute acetic anhydride (1.0 eq.) in anhydrous ethanol and add it dropwise to the stirred diamine solution over 1-2 hours, maintaining the temperature at 0°C.

-

Causality: Slow, dropwise addition prevents localized high concentrations of the acetylating agent, which would favor di-acetylation. Keeping the reaction cool manages the exothermic nature of the acylation.

-

-

Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 12-16 hours to ensure the reaction goes to completion.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude residue contains the desired mono-acetylated product, the di-acetylated byproduct, and excess starting diamine. Purify this mixture using silica gel column chromatography.

-

Eluent System: A gradient of dichloromethane (DCM) and methanol (MeOH) with a small percentage of ammonium hydroxide (e.g., 90:9:1 DCM:MeOH:NH₄OH) is effective.

-

Causality: The basic NH₄OH in the eluent ensures the amine products are in their free base form, preventing streaking on the acidic silica gel and allowing for clean separation based on polarity (Di-acetylated < Mono-acetylated < Diamine).

-

-

Salt Formation: Dissolve the purified N-(6-aminohexyl)acetamide free base in a minimal amount of anhydrous isopropanol. Slowly add a 2M solution of HCl in diethyl ether until the solution becomes acidic (test with pH paper).

-

Causality: The hydrochloride salt is typically insoluble in this solvent mixture, causing it to precipitate out as a pure white solid.

-

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Analytical Characterization

A multi-technique approach is required to confirm the identity and purity of the final product. This serves as a self-validating system for the synthesis protocol.

Caption: A typical workflow for analytical characterization.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is used to assess the purity of the final compound.

| Parameter | Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Standard for separating small polar molecules. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for the amine. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is the organic modifier for elution. |

| Gradient | 5% to 95% B over 15 minutes | A broad gradient ensures elution of all potential impurities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 210 nm or Charged Aerosol Detector (CAD) | The amide bond has a weak chromophore at ~210 nm. CAD offers more universal detection for compounds lacking strong chromophores.[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unequivocal structural confirmation. For N-(6-aminohexyl)acetamide hydrochloride in D₂O:

-

¹H NMR: Expect signals corresponding to the acetyl methyl group (~2.0 ppm), four distinct methylene groups of the hexyl chain (multiplets between ~1.3-1.7 ppm), and the two methylenes adjacent to the nitrogen atoms (~3.0-3.2 ppm).

-

¹³C NMR: Expect signals for the acetyl methyl carbon, the amide carbonyl carbon, and the six distinct carbons of the hexyl chain.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight. The spectrum should show a prominent ion peak for the free base [M+H]⁺ at m/z 159.15.

Applications in Research and Drug Development

The primary utility of N-(6-aminohexyl)acetamide hydrochloride is as a hydrophilic, medium-length spacer arm in bioconjugation, most notably for creating affinity chromatography media.[3][4]

Principle of Application in Affinity Chromatography

In affinity chromatography, a ligand with specific affinity for a target protein is immobilized on a solid support matrix (e.g., agarose beads). Direct attachment of the ligand can lead to steric hindrance, preventing the target protein from accessing the binding site. N-(6-aminohexyl)acetamide provides a flexible spacer that extends the ligand away from the matrix surface, enhancing its accessibility and improving the efficiency of the affinity capture.[5] It has been instrumental in the preparation of affinity supports for purifying dehydrogenases, kinases, and other nucleotide-binding proteins by linking ligands like NAD⁺, AMP, or ATP to a matrix.[4][6]

Caption: Role as a spacer in affinity chromatography.

Use in Drug Discovery

In drug development, this molecule can be used as a building block for constructing PROTACs (PROteolysis TArgeting Chimeras) or other targeted drug conjugates where a flexible, hydrophilic linker is required to connect a targeting moiety to a payload or effector molecule. Its defined length and chemical properties are valuable in structure-activity relationship (SAR) studies for optimizing linker design.[7]

Safety and Handling

N-(6-aminohexyl)acetamide hydrochloride is a laboratory chemical and must be handled with appropriate care. The following information is a summary based on available Safety Data Sheets (SDS).[8][9]

| Hazard Category | GHS Classification & Precaution |

| Acute Toxicity | May be harmful if swallowed or inhaled. Wash hands thoroughly after handling. Avoid breathing dust.[8] |

| Skin Contact | Causes skin irritation. Wear protective gloves and clothing. Wash skin thoroughly after contact.[8] |

| Eye Contact | Causes serious eye irritation. Wear safety glasses with side-shields or goggles.[10] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid dust formation. |

| Storage | Store in a tightly closed container in a cool, dry place. |

| First Aid | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Ingestion: Call a poison center or doctor if you feel unwell.[8] |

Conclusion

N-(6-aminohexyl)acetamide hydrochloride is a foundational tool for researchers in the life sciences. Its value lies in its straightforward synthesis, well-defined structure, and bifunctional nature, which allows for its seamless integration into complex systems. By providing a hydrophilic and flexible spacer, it enables the robust design of affinity matrices, surface modifications, and conjugated molecules essential for purification, diagnostics, and therapeutic development. Understanding the principles behind its synthesis and application, as detailed in this guide, empowers scientists to utilize this versatile linker to its full potential.

References

- Vertex AI Search. (2024). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from a Thermo Fisher Scientific SDS document.

- Angene Chemical. (2025). Safety Data Sheet.

-

Craven, D. B., Harvey, M. J., & Dean, P. D. G. (1974). The synthesis of N6‐(6‐aminohexyl)‐NAD+ and its application to affinity chromatography. FEBS Letters, 38(3), 320-324. Retrieved from [Link]

-

Yamazaki, Y., Maeda, H., & Suzuki, H. (1977). Preparation of N6-[N-(6-aminohexyl) carbamoyl]-adenine nucleotides and their application to coenzymically active immobilized ADP and ATP, and affinity adsorbents. European Journal of Biochemistry, 77(3), 511-520. Retrieved from [Link]

-

Brodelius, P., Larsson, P. O., & Mosbach, K. (1974). The synthesis of three AMP-analogues: N6-(6-aminohexyl)-adenosine 5'-monophosphate, N6-(6-aminohexyl)-adenosine 2',5'-bisphosphate, and N6-(6-aminohexyl)-adenosine 3',5'-bisphosphate and their application as general ligands in biospecific affinity chromatography. European Journal of Biochemistry, 47(1), 81-89. Retrieved from [Link]

-

SIELC Technologies. (2018). Separation of N-(6-Aminohexyl)-D-gluconamide on Newcrom R1 HPLC column. Retrieved from [Link]

-

Obach, R. S. (2021). Drug Metabolism in Drug Discovery and Preclinical Development. IntechOpen. DOI: 10.5772/intechopen.97883. Retrieved from [Link]

-

Lee, C. Y., Lappi, D. A., Wermuth, B., Everse, J., & Kaplan, N. O. (1974). 8-(6-Aminohexyl)-amino-adenine nucleotide derivatives for affinity chromatography. Archives of Biochemistry and Biophysics, 163(2), 561-569. Retrieved from [Link]

- Thermo Fisher Scientific. (n.d.). Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection.

Sources

- 1. echemi.com [echemi.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. The synthesis of N6‐(6‐aminohexyl)‐NAD+ and its application to affinity chromatography | Scilit [scilit.com]

- 4. The synthesis of three AMP-analogues: N6-(6-aminohexyl)-adenosine 5'-monophosphate, N6-(6-aminohexyl)-adenosine 2',5'-bisphosphate, and N6-(6-aminohexyl)-adenosine 3',5'-bisphosphate and their application as general ligands in biospecific affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 8-(6-Aminohexyl)-amino-adenine nucleotide derivatives for affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation of N6-[N-(6-aminohexyl) carbamoyl]-adenine nucleotides and their application to coenzymically active immobilized ADP and ATP, and affinity adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Drug Metabolism in Drug Discovery and Preclinical Development | IntechOpen [intechopen.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. angenechemical.com [angenechemical.com]

Engineering Cellular Responses and Bioconjugates: The Biochemical Utility of N-(6-aminohexyl)acetamide Hydrochloride

As drug development and molecular biology increasingly rely on precise molecular tools, the aliphatic amine N-(6-aminohexyl)acetamide hydrochloride (also known as N-acetyl-1,6-hexanediamine) has emerged as a critical compound. Structurally, it is a mono-acetylated derivative of hexamethylenediamine, featuring a flexible 6-carbon alkyl chain flanked by an inert acetamide group and a highly reactive primary amine [1].

This unique heterobifunctional-like profile grants the molecule two distinct but equally vital roles in biochemistry:

-

A bioactive metabolite capable of uncoupling gene transcription from cell growth by modulating polyamine pathways.

-

A structural linker in affinity chromatography and bioconjugation, where it prevents resin cross-linking and acts as an acetyl-lysine mimic.

This technical guide dissects the mechanistic causality behind these applications and provides self-validating protocols for integrating this compound into your laboratory workflows.

Bioactive Metabolite: Post-Transcriptional Regulation of ODC

In cellular differentiation models, particularly murine erythroleukemic (MEL) cells, N,N'-hexamethylene bisacetamide (HMBA) is a well-documented inducer of terminal differentiation. However, the true biochemical complexity of HMBA lies in its intracellular metabolism. HMBA is deacetylated into its primary catabolite: N-(6-aminohexyl)acetamide [2].

While both the parent compound (HMBA) and its catabolite successfully decrease the activity of Ornithine Decarboxylase (ODC)—the rate-limiting enzyme in polyamine biosynthesis—they do so via entirely different mechanisms. HMBA acts at the transcriptional level, decreasing the steady-state levels of ODC mRNA. In contrast, N-(6-aminohexyl)acetamide acts strictly post-transcriptionally. Because its structure mimics endogenous polyamines (such as putrescine and spermidine), it triggers a cellular feedback loop that accelerates the proteolytic degradation of the ODC enzyme, drastically reducing its half-life without altering mRNA transcription [2].

This uncoupling of gene transcription from enzyme activity is a critical tool for researchers studying post-translational regulatory networks and polyamine-dependent cell cycle arrest.

Diagram 1: Divergent regulatory pathways of HMBA and its monoacetylated catabolite on ODC.

Quantitative Impact on ODC Regulation

The table below summarizes the divergent regulatory effects of the parent inducer versus its catabolite, highlighting the necessity of selecting the correct molecule depending on the targeted regulatory phase.

| Compound | Concentration | ODC Enzyme Activity | ODC mRNA Levels | Primary Mechanism of Action |

| HMBA | 4 mM | Decreased | Decreased | Transcriptional inhibition |

| N-(6-aminohexyl)acetamide | 4 mM | Decreased | Unchanged | Post-translational (decreased half-life) |

Structural Linker: Precision in Bioconjugation

Beyond cellular metabolism, N-(6-aminohexyl)acetamide hydrochloride is a highly effective spacer in affinity chromatography and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

The Causality of Spacer Selection: When functionalizing solid supports (e.g., NHS-activated agarose or magnetic microbeads), using a standard diamine like 1,6-hexanediamine often results in multi-point attachment. Both primary amines react with the resin, causing cross-linking that depletes binding capacity and restricts the degrees of freedom of the conjugated ligand [3].

By utilizing N-(6-aminohexyl)acetamide, the acetamide group acts as a non-reactive, uncharged cap during primary amine coupling. This guarantees a uniform, single-point attachment. Furthermore, the terminal acetamide group structurally mimics acetylated lysine , making this functionalized resin an ideal bait for capturing epigenetic readers, such as bromodomain-containing proteins or histone deacetylases (HDACs).

Diagram 2: Workflow for generating acetyl-lysine mimetic affinity resins without cross-linking.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in controls confirm the success of the reaction or assay at each critical juncture.

Protocol A: Determination of ODC Half-Life in MEL Cells

Purpose: To validate the post-translational degradation of ODC induced by N-(6-aminohexyl)acetamide.

-

Cell Seeding: Plate MEL cells at a density of 1×105 cells/mL in standard culture media. Incubate for 24 hours to ensure logarithmic growth.

-

Compound Administration: Treat the experimental group with 4 mM N-(6-aminohexyl)acetamide hydrochloride. Maintain a vehicle-treated control group. Incubate for 4 hours.

-

Translation Blockade (Self-Validation Step): Add Cycloheximide (50 µg/mL) to all cultures. Causality: Cycloheximide halts de novo protein synthesis. Any subsequent decline in ODC activity is strictly due to the degradation of existing protein (half-life), eliminating transcriptional interference.

-

Time-Course Harvesting: Harvest cell aliquots at 0, 15, 30, 45, and 60 minutes post-cycloheximide addition.

-

Enzyme Assay: Lyse cells and measure ODC activity by quantifying the release of 14CO2 from L-[1- 14C ]ornithine.

-

Data Analysis: Plot the log of remaining ODC activity versus time. The slope of the linear regression dictates the decay constant ( k ), from which the half-life ( t1/2=ln(2)/k ) is calculated.

Protocol B: Covalent Immobilization to NHS-Activated Agarose

Purpose: To synthesize an acetyl-lysine mimetic affinity matrix.

-

Linker Preparation: Dissolve N-(6-aminohexyl)acetamide hydrochloride in Coupling Buffer (0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.0) to a final concentration of 10 mM. Causality: The pH must be strictly maintained at 8.0. The primary amine has a pKa of ~10.5; pH 8.0 ensures a sufficient fraction of the amine is unprotonated for nucleophilic attack, while minimizing the competing rapid hydrolysis of NHS esters that occurs at higher pH levels.

-

Resin Activation: Wash 1 mL of settled NHS-activated agarose resin with 10 mL of ice-cold 1 mM HCl to remove stabilizers without prematurely hydrolyzing the NHS esters.

-

Coupling Reaction: Immediately add the linker solution to the resin. Rotate end-over-end at room temperature for 2 hours.

-

Quenching (Self-Validation Step): Centrifuge and remove the supernatant. Add 1 M Ethanolamine (pH 8.0) and incubate for 1 hour. Causality: Ethanolamine aggressively attacks any remaining unreacted NHS esters, capping them. This prevents non-specific covalent binding of your target proteins during the downstream affinity capture assay.

-

Washing: Wash the resin alternately with high pH (0.1 M Tris, pH 8.5) and low pH (0.1 M Acetate, pH 4.5) buffers for three cycles to remove non-covalently bound linker. Store in 20% ethanol at 4°C.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 162081, N-Acetyl-1,6-diaminohexane." PubChem, [Link].

-

Papazafiri, P., & Osborne, H. B. (1989). "Regulation of ornithine decarboxylase in murine erythroleukemic cells by N,N'-diacetyl-1,6-hexanediamine and N-acetyl-1,6-hexanediamine." European Journal of Biochemistry, 178(3), 789-793. [Link]

-

Fiechter, A., et al. (1989). "Vertebrate Cell Culture II and Enzyme Technology." Advances in Biochemical Engineering/Biotechnology, Vol 39. Springer-Verlag. [Link]

Sources

Application Note: N-(6-Aminohexyl)acetamide Hydrochloride as an Acetyl-Lysine Mimetic Spacer Arm in Biochemical Assays

Executive Summary

In the development of bioconjugates and solid-phase assays, the selection of an appropriate spacer arm dictates the thermodynamic stability, binding kinetics, and overall success of the assay. N-(6-aminohexyl)acetamide hydrochloride (CAS 1786251-60-2) is a highly versatile, mono-acetylated aliphatic spacer. Featuring a 6-carbon aliphatic chain and a terminal acetamide group, this molecule serves as a precise structural mimetic of Nϵ -acetyl-L-lysine.

This application note details the physicochemical rationale and self-validating protocols for utilizing N-(6-aminohexyl)acetamide in two advanced workflows:

-

Affinity Chromatography: Enriching epigenetic reader proteins (e.g., Bromodomains).

-

Solid-Phase Fluorometric Assays: Interrogating eraser enzymes (e.g., Histone Deacetylases, HDACs).

Mechanistic Insights & Physicochemical Rationale

As a Senior Application Scientist, it is critical to understand why a specific spacer is chosen over generic crosslinkers. The efficacy of N-(6-aminohexyl)acetamide is grounded in three physicochemical pillars:

-

Steric Relief via the Hexyl Chain: Direct attachment of small ligands to a solid support often results in a "shielding effect," where steric hindrance prevents macromolecular target binding [1]. The 6-carbon hexyl chain provides an optimal ~8.8 Å spatial separation, allowing the acetamide headgroup to penetrate deep hydrophobic binding pockets, such as the catalytic tunnel of HDACs or the acetyl-lysine recognition site of bromodomains (BRDs) [2].

-

Chemoselective Unidirectional Coupling: The molecule possesses a single reactive primary amine (pKa ~10.5). Unlike homobifunctional crosslinkers (e.g., 1,6-hexanediamine) which can form loop structures or cross-link adjacent sites, the terminal acetamide is chemically inert to standard amine-reactive chemistries. This ensures 100% unidirectional coupling and a homogenous surface presentation [3].

-

Buffer Capacity Considerations: Because the compound is supplied as a hydrochloride salt, coupling reactions require a buffer with robust capacity (e.g., 0.1 M to 0.2 M) to absorb the dissociated HCl and maintain the alkaline pH required for amine nucleophilicity.

Application 1: Bromodomain (BRD) Affinity Chromatography

Bromodomains are epigenetic "readers" that specifically recognize acetylated lysine residues on histone tails [4]. By immobilizing N-(6-aminohexyl)acetamide onto a resin, researchers can create a highly specific affinity matrix for BRD pull-down assays.

Caption: Workflow for synthesizing an acetyl-lysine mimetic affinity matrix for BRD pull-down.

Protocol: Preparation of the Affinity Matrix

This protocol utilizes NHS-activated agarose. The self-validating nature of this workflow relies on strict pH control and rigorous quenching.

Step 1: Resin Equilibration

-

Wash 1 mL of NHS-activated agarose slurry with 10-15 column volumes (CV) of ice-cold 1 mM HCl.

-

Causality: The acidic environment prevents premature hydrolysis of the highly reactive N-hydroxysuccinimide (NHS) ester leaving group before the ligand is introduced.

Step 2: Ligand Coupling

-

Dissolve 10 mg of N-(6-aminohexyl)acetamide hydrochloride in 2 mL of Coupling Buffer (0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3).

-

Causality: The pH of 8.3 ensures a sufficient fraction of the primary amine is deprotonated (acting as a nucleophile) while minimizing competitive hydrolysis of the NHS ester by OH⁻ ions. The high buffer molarity (0.2 M) is required to neutralize the HCl salt of the spacer.

-

Incubate the resin with the ligand solution for 2 hours at room temperature under end-over-end mixing.

Step 3: Quenching

-

Drain the coupling solution and add 2 mL of Quenching Buffer (1 M Ethanolamine, pH 8.0). Incubate for 1 hour.

-

Causality: Ethanolamine aggressively attacks any remaining unreacted NHS esters. Failing to quench will result in the non-specific covalent capture of random lysate proteins during the pull-down phase, destroying assay trustworthiness.

Step 4: Alternating Washes

-

Wash the resin with 3 cycles of alternating pH buffers: 0.1 M Sodium Acetate, 0.5 M NaCl (pH 4.0) followed by 0.1 M Tris-HCl, 0.5 M NaCl (pH 8.0).

-

Causality: The alternating pH shocks disrupt ionic interactions, ensuring that any non-covalently trapped spacer molecules are completely flushed from the matrix.

Application 2: Solid-Phase HDAC Activity Assay

Histone Deacetylases (HDACs) are "erasers" that cleave acetyl groups from lysine residues. Immobilized N-(6-aminohexyl)acetamide serves as an ideal synthetic substrate. Upon deacetylation, a primary amine is unmasked, which can be quantified using amine-reactive fluorogens like Fluorescamine.

Caption: Mechanistic pathway of the fluorometric HDAC activity assay utilizing the spacer arm.

Protocol: Fluorometric Deacetylation Assay

Step 1: Surface Preparation

-

Immobilize the spacer onto a maleic anhydride-activated 96-well microplate using a protocol analogous to Section 3 (Coupling at pH 8.5, quenching with ethanolamine). Wash extensively with pure water.

Step 2: Enzymatic Reaction

-

Add 50 µL of HDAC enzyme diluted in Amine-Free Assay Buffer (50 mM HEPES, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂). Incubate at 37°C for 60 minutes.

-

Critical Causality: You must use HEPES or phosphate buffers. Using Tris-HCl will introduce primary amines into the well, which will react with the detection reagent and cause an overwhelming false-positive background signal.

Step 3: Fluorogenic Derivatization & Detection

-

Add 50 µL of a 0.3 mg/mL Fluorescamine solution (dissolved in anhydrous DMSO) to each well.

-

Causality: Fluorescamine is non-fluorescent in its native state but reacts instantaneously (within milliseconds) with the newly unmasked primary amines to form a highly fluorescent pyrrolinone moiety.

-

Read the microplate immediately at Excitation 390 nm / Emission 475 nm.

Data Presentation & Validation Metrics

To ensure experimental integrity, compare the structural parameters of your spacer arm against alternatives (Table 1) and monitor specific quality control metrics during the assay (Table 2).

Table 1: Comparison of Spacer Arms for Acetyl-Lysine Mimicry

| Spacer Molecule | Chain Length | Terminal Group | Primary Application | Steric Hindrance Profile |

| N-(6-aminohexyl)acetamide | 6 Carbons (~8.8 Å) | Acetamide | BRD Pull-down / HDAC Assays | Low (Ideal extension from support) |

| N-(2-aminoethyl)acetamide | 2 Carbons (~3.5 Å) | Acetamide | Small molecule screening | High (Ligand buried near matrix) |

| 1,6-Hexanediamine | 6 Carbons (~8.8 Å) | Primary Amine | Generic bioconjugation | Low (But prone to cross-linking) |

| Acetyl-Lysine Peptide | >15 Atoms | Acetamide | Native substrate mapping | Moderate (Subject to protease degradation) |

Table 2: Quality Control Metrics for Assay Validation

| Parameter | Optimal Range | Causality / Impact on Assay |

| Coupling Efficiency | 85% - 95% | Measured via depletion of primary amines in the supernatant (A280/BCA). Ensures sufficient ligand density for avidity-driven BRD binding. |

| Quenching Verification | < 5% background | Blank wells (quenched, no spacer) treated with Fluorescamine must show near-zero fluorescence, validating that no unreacted NHS esters remain. |

| Z'-Factor (HDAC Assay) | > 0.6 | A Z'-factor above 0.6 indicates a robust, high-throughput-ready assay, driven by the high signal-to-noise ratio of the Fluorescamine reaction. |

References

-

National Institutes of Health (PMC). "Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer." Available at: [Link]

-

National Science Foundation (NSF PAR). "Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells." Available at:[Link]

Mastering Ligand Immobilization: A Step-by-Step Guide Using N-(6-aminohexyl)acetamide Hydrochloride

For researchers, scientists, and drug development professionals engaged in the intricate dance of molecular interactions, the precise and stable immobilization of ligands to a surface is a foundational requirement. This guide provides a detailed protocol and the underlying scientific principles for utilizing N-(6-aminohexyl)acetamide hydrochloride as a strategic tool to introduce a primary amine for subsequent covalent attachment to activated surfaces. This application note moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and reproducible immobilization strategy.

The Principle: Engineering a Reactive Handle for Covalent Capture

Many ligands of interest, particularly small molecules or modified biomolecules, may lack a readily available primary amine (-NH₂) for direct coupling to surfaces commonly activated with N-hydroxysuccinimide (NHS) esters. N-(6-aminohexyl)acetamide hydrochloride offers an elegant solution. It is a diamine linker where one of the amine groups is protected by an acetyl group, leaving a single primary amine at the terminus of a six-carbon spacer arm.

This molecule can be covalently attached to a ligand through a suitable functional group (e.g., a carboxyl group on the ligand reacting with the free amine of the linker). This process effectively installs a reactive "handle" on the ligand. The newly introduced primary amine can then readily and efficiently react with an NHS-ester activated surface, forming a stable amide bond and thus immobilizing the ligand. The hydrochloride salt form enhances the solubility of the linker in aqueous buffers.

Workflow Overview: A Two-Stage Process for Controlled Immobilization

The overall strategy involves two key stages: the modification of the ligand with the amine linker, followed by the immobilization of the amine-modified ligand onto an activated surface.

Caption: Overall workflow for ligand immobilization.

Stage 1: Protocol for Ligand Modification with N-(6-aminohexyl)acetamide Hydrochloride

This protocol details the conjugation of the linker to a ligand possessing a carboxyl group. This is a common scenario for many small molecule drugs and proteins.

Core Principle: This step utilizes carbodiimide chemistry, where 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are used to activate the carboxyl groups on the ligand. The activated ligand then reacts with the primary amine of N-(6-aminohexyl)acetamide to form a stable amide bond.

Materials and Reagents

| Reagent | Recommended Concentration/Amount | Purpose |

| Ligand with a carboxyl group | Variable (e.g., 1-10 mg) | The molecule to be modified. |

| N-(6-aminohexyl)acetamide hydrochloride | 10-50 fold molar excess to ligand | Provides the primary amine for conjugation. |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 5-10 fold molar excess to ligand | Activates carboxyl groups.[1][2] |

| NHS (N-hydroxysuccinimide) | 5-10 fold molar excess to ligand | Stabilizes the activated carboxyl group as an amine-reactive ester.[1][2] |

| Activation Buffer (e.g., 0.1 M MES, pH 6.0) | Sufficient volume | Provides the optimal pH for EDC/NHS activation. |

| Reaction Buffer (e.g., PBS, pH 7.4) | Sufficient volume | Provides a suitable environment for the conjugation reaction. |

| Quenching Reagent (e.g., Hydroxylamine) | 50 mM | Quenches the reaction by reacting with any remaining activated carboxyl groups. |

| Desalting/Purification Column | Appropriate for ligand size | To remove excess reagents and byproducts. |

Step-by-Step Protocol

-

Ligand Preparation: Dissolve the carboxyl-containing ligand in Activation Buffer to a suitable concentration (e.g., 1-5 mg/mL).

-

Activation:

-

Add EDC and NHS to the ligand solution. The molar excess should be optimized for your specific ligand, but a 5 to 10-fold excess is a good starting point.

-

Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of the NHS-ester activated ligand.

-

-

Linker Addition:

-

Dissolve N-(6-aminohexyl)acetamide hydrochloride in Reaction Buffer.

-

Add the linker solution to the activated ligand mixture. A 10 to 50-fold molar excess of the linker over the ligand is recommended to drive the reaction to completion.

-

-

Conjugation:

-

Allow the reaction to proceed for 1-2 hours at room temperature, or overnight at 4°C. Gentle mixing during this time can improve efficiency.

-

-

Quenching:

-

Add the quenching reagent (e.g., hydroxylamine) to the reaction mixture and incubate for 15 minutes at room temperature. This will deactivate any remaining NHS-esters on the ligand.

-

-

Purification:

-

Remove excess linker, EDC, NHS, and byproducts by using a desalting column or dialysis, depending on the molecular weight of your ligand. The purified amine-modified ligand is now ready for immobilization.

-

Stage 2: Protocol for Immobilization of Amine-Modified Ligand

This protocol describes the immobilization of the newly amine-functionalized ligand onto a surface with carboxyl groups, a common feature of biosensor chips (e.g., for Surface Plasmon Resonance).[3][4]

Core Principle: Similar to the ligand modification step, the carboxyl groups on the surface are activated with EDC and NHS to form reactive NHS-esters. The amine-modified ligand is then introduced and covalently binds to the activated surface through the formation of a stable amide bond.

Caption: Amine coupling chemistry workflow.

Materials and Reagents

| Reagent | Recommended Concentration/Amount | Purpose |

| Carboxylated Surface (e.g., SPR sensor chip) | 1 unit | The solid support for ligand immobilization. |

| Amine-Modified Ligand | 10-100 µg/mL in a suitable buffer | The ligand to be immobilized. |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 0.4 M in water | Activates surface carboxyl groups.[1][2] |

| NHS (N-hydroxysuccinimide) | 0.1 M in water | Stabilizes the activated carboxyl groups.[1][2] |

| Activation Buffer (e.g., 0.1 M MES, pH 6.0) | As per instrument protocol | Optimal pH for surface activation. |

| Ligand Injection Buffer (e.g., 10 mM Acetate, pH 4.5) | As per instrument protocol | Promotes pre-concentration of the ligand on the surface. |

| Blocking/Quenching Solution (e.g., 1 M Ethanolamine-HCl, pH 8.5) | As per instrument protocol | Deactivates unreacted NHS-esters on the surface.[5] |

| Running Buffer (e.g., HBS-EP+) | As per instrument protocol | Used for baseline establishment and washing steps. |

Step-by-Step Protocol (Example for SPR)

-

Surface Equilibration: Equilibrate the carboxylated sensor surface with running buffer until a stable baseline is achieved.

-

Surface Activation:

-

Inject a freshly prepared mixture of EDC and NHS (typically in a 1:1 ratio) over the sensor surface. This activates the carboxyl groups to form NHS-esters.[5]

-

-

Ligand Immobilization:

-

Inject the amine-modified ligand, dissolved in a low pH buffer (e.g., acetate pH 4.5), over the activated surface. The low pH helps to pre-concentrate the positively charged amine of the ligand near the negatively charged carboxylated surface, increasing coupling efficiency.

-

Monitor the immobilization level in real-time. The response units (RU) will increase as the ligand binds to the surface.

-

-

Deactivation (Blocking):

-

Inject the blocking solution (e.g., ethanolamine-HCl) to quench any remaining active NHS-esters on the surface. This prevents non-specific binding in subsequent experiments.[5]

-

-